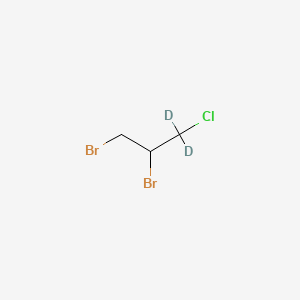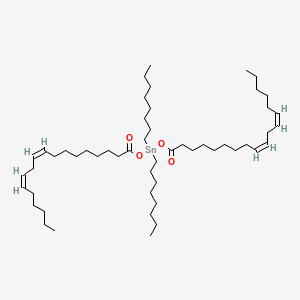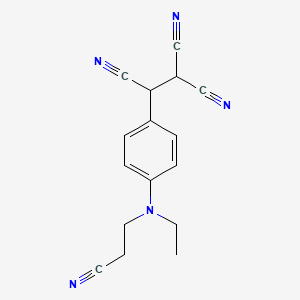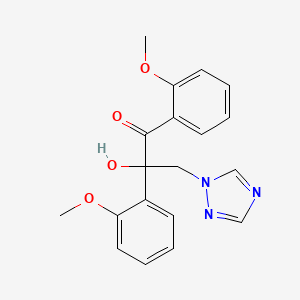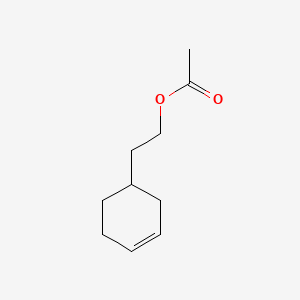
2-(3-Cyclohexene-1-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexene-1-yl)ethyl acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . . This compound is characterized by a cyclohexene ring attached to an ethyl acetate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate typically involves the esterification of 3-Cyclohexene-1-ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexene-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: 3-Cyclohexene-1-ethanol.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
2-(3-Cyclohexene-1-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexene-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 3-Cyclohexene-1-ethanol, which can further participate in biochemical reactions. The cyclohexene ring can interact with enzymes and receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Nopol derivatives: Compounds derived from nopol, which have similar cycloaliphatic structures.
Uniqueness
2-(3-Cyclohexene-1-yl)ethyl acetate is unique due to its specific combination of a cyclohexene ring and an ethyl acetate group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
39055-34-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-cyclohex-3-en-1-ylethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3 |
Clé InChI |
HEYMGGRGEJTPBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


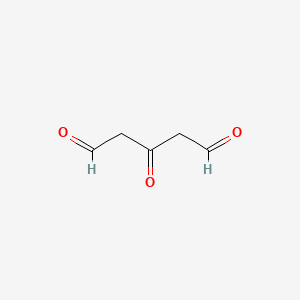
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
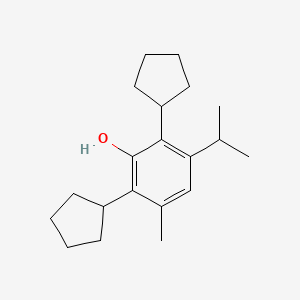
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
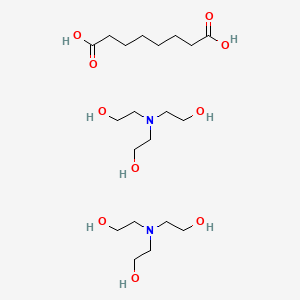
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

